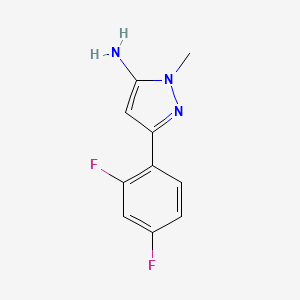
3-(2,4-二氟苯基)-1-甲基-1H-吡唑-5-胺
描述
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
科学研究应用
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine is the fungal cytochrome P450 enzyme 51 (CYP51) . CYP51, also known as 14α demethylase, plays a vital role in the formation of ergosterol, a compound that is crucial for the integrity of fungal cell membranes .
Mode of Action
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine acts by binding and inhibiting CYP51 . This inhibition prevents the synthesis of ergosterol, disrupting the integrity of the fungal cell membranes . The compound has demonstrated high selectivity for CYP51 and minimal interaction with human cytochrome P450s .
Biochemical Pathways
The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes. Its absence leads to increased membrane permeability, which can ultimately cause cell death .
Result of Action
The result of the compound’s action is the disruption of fungal cell membrane integrity , leading to increased membrane permeability and ultimately, cell death . This makes the compound effective against various Candida species, including Candida albicans, Candida glabrata, Candida krusei, Candida parapsilosis, Candida tropicalis, Candida lusitaniae, and Candida dubliniensis .
生化分析
Biochemical Properties
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory responses, such as inducible nitric oxide synthase (iNOS) . The compound’s interaction with iNOS prevents the dimerization of the enzyme, thereby reducing the production of nitric oxide, a key mediator in inflammation .
Cellular Effects
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in macrophage-like RAW264.7 cells, the compound inhibits nitric oxide production, which is crucial for immune response regulation . Additionally, it has been observed to affect the permeability of cell membranes, impacting the growth and survival of certain cell types .
Molecular Mechanism
The molecular mechanism of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of iNOS, preventing its dimerization and subsequent nitric oxide production . This inhibition is achieved without affecting the transcription and translation of the enzyme . Furthermore, the compound’s interaction with cell membranes alters their permeability, affecting cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in vitro has demonstrated sustained inhibition of nitric oxide production and consistent effects on cell membrane permeability .
Dosage Effects in Animal Models
The effects of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide production without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to liver and kidney tissues . The threshold for these adverse effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of various metabolites, which are subsequently excreted through the kidneys .
Transport and Distribution
The transport and distribution of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters . Once inside the cells, it binds to intracellular proteins, which facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within tissues depend on the expression levels of these transporters and binding proteins.
Subcellular Localization
The subcellular localization of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals . These interactions and localizations are crucial for the compound’s activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 1-(2,4-difluorophenyl)-3-methyl-1,3-propanedione.
Substitution Reaction: The resulting pyrazole is then subjected to a substitution reaction with an appropriate amine, such as methylamine, to introduce the amine group at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
相似化合物的比较
Similar Compounds
- 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine
- 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-3-amine
- 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-2-amine
Uniqueness
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
5-(2,4-difluorophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJUZXZGURNPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1416927.png)
![4-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1416929.png)
![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B1416931.png)
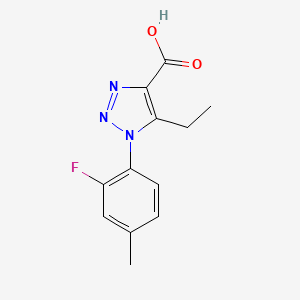
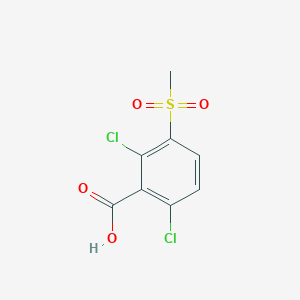
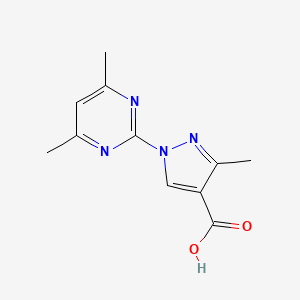
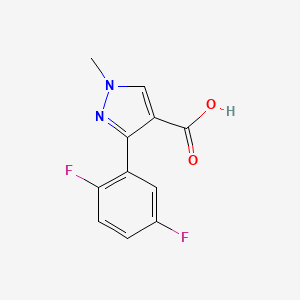
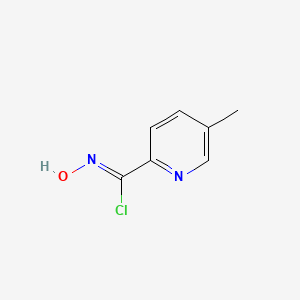

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide](/img/structure/B1416944.png)
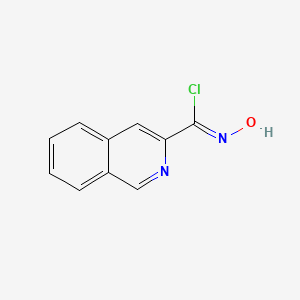
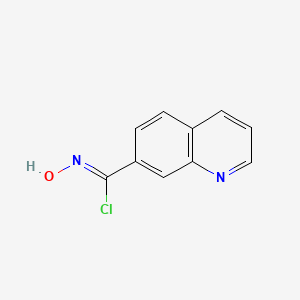

![sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1416950.png)
